![molecular formula C7H8ClN3 B1383796 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride CAS No. 1354940-93-4](/img/structure/B1383796.png)
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
Overview
Description
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride is a compound with the CAS Number: 1354940-93-4 . It has a molecular weight of 169.61 . The IUPAC name for this compound is 1H-pyrrolo[3,2-b]pyridin-6-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride is 1S/C7H7N3.ClH/c8-5-3-7-6 (10-4-5)1-2-9-7;/h1-4,9H,8H2;1H . The linear formula is C7H8CLN3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.61 . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Inhibitors of Gastric Acid Secretion
- Application: A series of 1H-pyrrolo[3,2-b]pyridines, prepared through copper iodide catalyzed cyclization, showed potential as potent inhibitors of the gastric acid pump. This research established a structure-activity relationship focusing on substitution patterns affecting anti-secretory activity, lipophilicity, and pK(a) values (Palmer et al., 2008).
Regiochemistry in Reaction with Amines
- Application: Studies on the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones revealed significant insights into the formation of γ-1H-pyrrolo[3,2-b]pyridines and α-1H-pyrrolo[3,2-b]pyridines, influenced by Bronsted acids and bases, and Lewis acid (Sn(2+)) (De Rosa et al., 2015).
Synthesis and Properties
- Application: Research into the synthesis of 1H-pyrrolo[2,3-b]pyridines through various routes yielded alkyl and aryl substituted derivatives. These compounds showed reactions like nitration, bromination, iodination, and formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes (Herbert & Wibberley, 1969).
Cascade Reaction for 1H-pyrrolo[3,4-b]pyridine Derivatives
- Application: A Lewis acid-promoted cascade reaction was developed for efficiently constructing 1,2-dihydropyridine-5,6-dicarboxylates and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones (Yin et al., 2013).
Potassium-Competitive Acid Blockers
- Application: A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were synthesized as potential potassium-competitive acid blockers (P-CABs), indicating their use as lead compounds in this area (Arikawa et al., 2014).
Functionalization for Agrochemicals/Materials
- Application: Functionalization of 1H-pyrrolo[2,3-b]pyridine was explored, leading to new compounds for potential use in agrochemicals and functional materials. This research led to various derivatives exhibiting fungicidal activity (Minakata et al., 1992).
Mechanism of Action
Mode of Action
It’s known that the compound contains a pyrrolopyridine scaffold, which is a common structure in many biologically active compounds . This suggests that it may interact with biological targets in a manner similar to other pyrrolopyridine derivatives .
Biochemical Pathways
Pyrrolopyridine derivatives are known to be involved in a variety of biological processes
Result of Action
Some pyrrolopyridine derivatives have shown antifungal and antiviral activities , suggesting that this compound may have similar effects.
Action Environment
The action of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 0-8°C to maintain its stability . Other factors such as pH, presence of other substances, and specific conditions of the biological environment may also affect its action, efficacy, and stability.
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-3-7-6(10-4-5)1-2-9-7;/h1-4,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYEDUZVUDNIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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